Tolinapant

Description

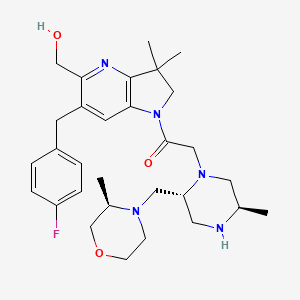

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXOHEXZVKOGEV-DNRQZRRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799328-86-1 | |

| Record name | ASTX-660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799328861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTX660 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHZ9ZC3YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolinapant's Mechanism of Action in T-Cell Lymphoma: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Tolinapant (formerly ASTX660) is an investigational, orally bioavailable, non-peptidomimetic small molecule that acts as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] In patients with relapsed or refractory T-cell lymphomas, this compound has demonstrated promising clinical activity.[4] This technical guide provides a detailed overview of the molecular mechanisms through which this compound exerts its anti-tumor effects in T-cell lymphoma, with a focus on its dual roles in inducing regulated cell death and modulating the tumor immune microenvironment.

Core Mechanism: Dual Antagonism of cIAPs and XIAP

This compound's primary mechanism of action is the concurrent inhibition of two key families of IAPs: the cellular IAPs (cIAP1 and cIAP2) and the X-linked IAP (XIAP).[2][3] IAPs are frequently overexpressed in various cancers, including T-cell lymphomas, where they contribute to tumor cell survival, proliferation, and resistance to therapy by suppressing apoptosis.[2]

This compound's ability to antagonize both cIAPs and XIAP is crucial to its efficacy. XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis.[3] cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5]

Quantitative Data: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nmol/L) |

| cIAP1 | Intracellular degradation in MDA-MB-231 cells | 0.22 |

| XIAP | Cellular XIAP-caspase 9 immunoprecipitation | 2.8 |

Induction of Regulated Cell Death in T-Cell Lymphoma

By inhibiting IAPs, this compound triggers multiple forms of regulated cell death in T-cell lymphoma cells, primarily through apoptosis and necroptosis.

Apoptosis Induction

This compound promotes apoptosis through two interconnected pathways:

-

Extrinsic Apoptosis: By inhibiting XIAP, this compound removes the block on caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. This sensitizes T-cell lymphoma cells to death receptor-mediated apoptosis, which can be triggered by ligands such as Tumor Necrosis Factor-alpha (TNFα).[6]

-

Intrinsic Apoptosis: this compound's inhibition of XIAP also prevents the suppression of caspase-9, the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. This allows for the amplification of apoptotic signals originating from within the cell.[2]

Necroptosis and Immunogenic Cell Death

A novel and critical aspect of this compound's mechanism is its ability to induce necroptosis, a form of regulated, inflammatory cell death.[2] This is particularly important in apoptotic-resistant T-cell lymphoma cells. The induction of necroptosis by this compound involves the activation of a signaling cascade dependent on Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[7][8]

The necroptotic death of tumor cells is immunogenic, meaning it can stimulate an anti-tumor immune response. This is mediated by the release of Damage-Associated Molecular Patterns (DAMPs), which act as danger signals to the immune system.[6]

Signaling Pathways Modulated by this compound

This compound-Induced Apoptosis and Necroptosis Signaling

Caption: this compound induces both apoptosis and necroptosis in T-cell lymphoma cells.

Activation of the Noncanonical NF-κB Pathway

Inhibition of cIAP1/2 by this compound leads to the stabilization and accumulation of NF-κB Inducing Kinase (NIK).[5] NIK then activates the IκB kinase alpha (IKKα) complex, which in turn phosphorylates and processes p100 to its active p52 form. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to regulate the transcription of genes involved in immune responses and cell survival.[1][9]

Caption: this compound activates the noncanonical NF-κB pathway.

Immunomodulatory Effects of this compound

A key finding is that the full anti-tumor activity of this compound in preclinical models of T-cell lymphoma requires an intact immune system.[2] This highlights the importance of its immunomodulatory effects, which are multifaceted and involve both the innate and adaptive immune systems.

Activation of Innate Immunity

This compound treatment leads to an increase in myeloid cell signatures and the upregulation of genes associated with antigen presentation in vivo.[2] The release of DAMPs from necroptotic tumor cells further activates innate immune cells, such as dendritic cells and macrophages, creating a pro-inflammatory tumor microenvironment.[6]

Enhancement of Adaptive Immunity

The immunomodulatory effects of this compound culminate in a robust anti-tumor adaptive immune response:

-

Increased T-cell Infiltration: Treatment with this compound has been shown to increase the infiltration of CD8+ cytotoxic T-cells into the tumor microenvironment in both preclinical models and patient biopsies.[2]

-

Enhanced T-cell Killing: In vitro co-culture experiments have demonstrated that this compound potentiates the killing of tumor cells by peripheral blood mononuclear cells (PBMCs).

-

Cytokine and Chemokine Production: this compound stimulates the production of various pro-inflammatory cytokines and chemokines, which further recruit and activate immune cells.[10] For instance, an increase in CXCL10, a chemokine that attracts CXCR3+ cytotoxic T-cells, has been observed in patients treated with this compound.[10]

Clinical Efficacy in T-Cell Lymphoma

The dual mechanism of direct tumor cell killing and immune modulation translates into clinical activity. Data from the Phase 2 portion of the ASTX660-01 trial (NCT02503423) in patients with relapsed/refractory T-cell lymphomas are summarized below.[4]

Clinical Trial Data (ASTX660-01, Phase 2)

| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) |

| Peripheral T-Cell Lymphoma (PTCL) (n=96) | 22.9% | 9.4% | 13.5% | 6.5 months |

| Cutaneous T-Cell Lymphoma (CTCL) (n=50) | 28.0% | 4.0% | 24.0% | 8.8 months |

Experimental Protocols

Western Blotting for Necroptosis Markers

-

Sample Preparation: T-cell lymphoma cell lines (e.g., BW5147) are treated with this compound at various concentrations and time points.[2] For in vivo studies, tumors are excised from treated mice and homogenized.[2]

-

Protein Extraction and Quantification: Cells or homogenized tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against necroptosis markers (e.g., phospho-RIPK3, phospho-MLKL) and loading controls (e.g., GAPDH).[2][7]

-

Detection: After incubation with HRP-conjugated secondary antibodies, proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo T-Cell Lymphoma Model (Syngeneic)

-

Cell Line: The murine T-cell lymphoma cell line BW5147 is commonly used.[2][11]

-

Animal Model: Immunocompetent mice (e.g., AKR/J) are used to allow for the study of immunomodulatory effects.[2]

-

Tumor Implantation: BW5147 cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors are established, mice are treated orally with this compound or vehicle control.

-

Monitoring: Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors and other tissues can be collected for pharmacodynamic analyses (e.g., Western blotting, immunohistochemistry).[2]

Analysis of Patient Biopsies

-

Sample Collection: Tumor biopsies are collected from patients with T-cell lymphoma before and during treatment with this compound in clinical trials such as ASTX660-01.[2][10]

-

Gene Expression Profiling: RNA is extracted from biopsy samples and analyzed using platforms like NanoString nCounter to assess changes in immune-related gene expression signatures.[12]

-

Immunohistochemistry/Immunofluorescence: Biopsy sections are stained with antibodies against immune cell markers (e.g., CD8) to visualize and quantify immune cell infiltration.[10]

-

Cytokine/Chemokine Analysis: Plasma samples from patients are analyzed using multiplex assays (e.g., Luminex) to measure changes in the levels of circulating cytokines and chemokines.[10]

Experimental Workflow for Assessing Immunomodulatory Effects

Caption: Workflow for evaluating the immunomodulatory effects of this compound.

References

- 1. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 4. onclive.com [onclive.com]

- 5. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Epigenetic Priming by Hypomethylation Enhances the Immunogenic Potential of this compound in T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Non-canonical NF-κB signaling in immune-mediated inflammatory diseases and malignancies [frontiersin.org]

- 10. ashpublications.org [ashpublications.org]

- 11. BW5147 and Derivatives for the Study of T Cells and their Antigen Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. citedrive.com [citedrive.com]

Tolinapant (ASTX660): A Technical Guide to its Discovery and Development as a Dual IAP Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] Developed by Astex Pharmaceuticals using fragment-based drug design, this compound represents a significant advancement in the therapeutic targeting of apoptosis evasion, a key hallmark of cancer.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Introduction: Targeting IAPs in Oncology

The Inhibitor of Apoptosis (IAP) protein family plays a crucial role in regulating programmed cell death (apoptosis) and pro-survival signaling pathways.[1] Proteins such as cIAP1, cIAP2, and XIAP are frequently overexpressed in various malignancies, contributing to tumor growth, resistance to therapy, and poor prognosis.[1][3][5] This makes them attractive targets for anticancer drug development.[6][7] this compound was designed to mimic the function of the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting cancer cell death.[6]

Discovery and Molecular Profile

This compound was discovered through a fragment-based drug design approach.[3][4] It is a small molecule, non-peptidomimetic antagonist with a unique molecular profile, demonstrating potent and balanced activity against both cIAP1/2 and XIAP.[1][4]

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Metric | Value | Reference(s) |

| cIAP1 (BIR3 domain) | Cell-free | IC50 | < 12 nmol/L | [6] |

| XIAP (BIR3 domain) | Cell-free | IC50 | < 40 nmol/L | [6] |

| cIAP1 (intracellular) | MDA-MB-231 cells | IC50 (degradation) | 0.22 nmol/L | [3] |

| XIAP (cellular) | XIAP-caspase 9 IP | IC50 | 2.8 nmol/L | [3] |

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism, targeting both the canonical and non-canonical NF-κB pathways, as well as promoting TNFα-dependent apoptosis and necroptosis.

Antagonism of cIAP1/2 and Activation of the Non-Canonical NF-κB Pathway

Upon binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[6] This leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[6] This pathway plays a role in immune modulation.[8]

Antagonism of XIAP and Promotion of Apoptosis

By binding to XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby promoting the execution of the apoptotic cascade.[4]

Induction of TNFα-Dependent Cell Death

In the presence of TNFα, this compound's inhibition of cIAP1/2 prevents the formation of a pro-survival signaling complex (Complex I) at the TNF receptor 1 (TNFR1).[4][9] This leads to the formation of a death-inducing signaling complex (DISC or Complex IIa), resulting in caspase-8-dependent apoptosis.[4][10] In some cellular contexts where caspase-8 is inhibited, this can lead to an alternative form of programmed cell death called necroptosis.[11]

Signaling Pathway Diagrams

Caption: this compound's dual mechanism of action.

Preclinical Development

This compound has undergone extensive preclinical evaluation, demonstrating its anti-tumor activity in a variety of cancer models.

In Vitro Studies

This compound induces TNFα-dependent apoptosis in a broad range of cancer cell lines.[6][7] In studies with T-cell lymphoma cell lines, this compound showed varying sensitivity, which could be enhanced by the presence of TNFα or in combination with other agents like the HDAC inhibitor romidepsin.[12][13]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Treatment | Key Finding | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Assay | This compound + TNFα | Induction of apoptosis | [6] |

| A375 | Melanoma | Apoptosis Assay | This compound + TNFα | Induction of apoptosis | [6] |

| 36 CRC cell lines | Colorectal Cancer | Cell Viability | This compound +/- TNFα | Sensitivity enhanced with TNFα | [9] |

| HH | T-cell Lymphoma | Proliferation Assay | This compound | Resistant | [12] |

| SUP-M2 | T-cell Lymphoma | Proliferation Assay | This compound | Sensitive | [12] |

In Vivo Studies

Oral administration of this compound has been shown to inhibit tumor growth in mouse xenograft models of breast and melanoma cancers.[6] In syngeneic T-cell lymphoma models, this compound demonstrated the ability to induce complete tumor regression in an immune-competent environment, highlighting its immunomodulatory effects.[8]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing | Key Finding | Reference(s) |

| SCID mice with MDA-MB-231 xenografts | Breast Cancer | 5, 10, 20 mg/kg, oral gavage | Tumor growth inhibition | [6] |

| Nude mice with A375 xenografts | Melanoma | 5, 10, 20 mg/kg, oral gavage | Tumor growth inhibition | [6] |

| Syngeneic mouse model | T-cell Lymphoma | 25 mg/kg, oral | Complete tumor regression | [8] |

| AKP organoid model in syngeneic mice | Colorectal Cancer | Combination with FOLFOX | Significant tumor regression | [9] |

Clinical Development

This compound is being evaluated in Phase 1 and 2 clinical trials for advanced solid tumors and lymphomas.[1][3] The first-in-human Phase 1 study established a manageable safety profile and a recommended Phase 2 dose, with an intermittent dosing schedule of 7 days on, 7 days off.[3]

Table 4: Overview of Key Clinical Trials for this compound (ASTX660)

| Trial ID | Phase | Status | Condition(s) | Intervention(s) |

| NCT02503423 | Phase 1/2 | Ongoing | Advanced Solid Tumors and Lymphomas | This compound |

| NCT06590558 | Phase 1/1b | Withdrawn | Metastatic Triple Negative Breast Cancer | This compound, Eribulin |

| NCT06393751 | Phase 1/2 | Withdrawn | Recurrent Epithelial Ovarian Cancer | This compound, Paclitaxel, Bevacizumab |

| CRAIN (ISRCTN18574865) | Phase 1b | Ongoing | Cervical Cancer | This compound, Chemoradiotherapy |

Note: Trial statuses are subject to change. Please refer to clinical trial registries for the most up-to-date information.

Experimental Protocols

In Vitro Cell Viability Assay

A representative protocol for assessing the effect of this compound on cell viability.

Caption: Workflow for a cell viability assay.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound, with or without a fixed concentration of TNFα (e.g., 10 ng/mL).[12]

-

After a 72-hour incubation period, cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels.[12][13]

-

Luminescence is read on a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for cIAP1 Degradation

A protocol to detect the on-target effect of this compound.

Methodology:

-

Cells are treated with this compound for a specified time course (e.g., 2, 6, 24 hours).[8]

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against cIAP1 and a loading control (e.g., β-actin).

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in the cIAP1 band intensity indicates drug-induced degradation.

In Vivo Xenograft Tumor Model

A general protocol for evaluating the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Immuno-compromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-231).[6]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses and schedules (e.g., daily for a specified period).[6]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for cIAP1).[8]

Future Directions

The development of this compound is ongoing, with a focus on identifying patient populations most likely to respond and exploring rational combination therapies.[10] Biomarker studies are underway to predict response and resistance.[14] The immunomodulatory properties of this compound also suggest its potential in combination with immunotherapy.[8] Clinical trials are exploring its use with standard-of-care chemotherapy and radiotherapy in various cancers, including triple-negative breast cancer, ovarian cancer, and cervical cancer.[14][15][16]

Conclusion

This compound (ASTX660) is a promising, orally bioavailable dual cIAP and XIAP antagonist with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and a manageable safety profile in early clinical trials. Its ability to induce both direct tumor cell death and modulate the immune system makes it a versatile therapeutic candidate, both as a monotherapy and in combination with other anti-cancer agents. Ongoing clinical development will further elucidate its role in the treatment of various solid and hematological malignancies.

References

- 1. This compound (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Clinical Positioning of the IAP Antagonist this compound (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ASTX660, a Novel Non-peptidomimetic Antagonist of cIAP1/2 and XIAP, Potently Induces TNFα-Dependent Apoptosis in Cancer Cell Lines and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Clinical Positioning of the IAP Antagonist this compound (ASTX660) in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel smac mimetic ASTX660 (this compound) and TNF-α synergistically induce necroptosis in bladder cancer cells in vitro upon apoptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. Facebook [cancer.gov]

- 15. Testing the Addition of ASTX660 (this compound) to the Usual Chemotherapy Treatment (Paclitaxel With or Without Bevacizumab) in Patients With Recurrent Ovarian Cancer | Clinical Research Trial Listing [centerwatch.com]

- 16. Dose escalation of this compound (ASTX660) in combination with standard radical chemoradiotherapy in cervical cancer : a study protocol for a phase 1b TiTE-CRM clinical trial (CRAIN) in UK secondary care centres - PMC [pmc.ncbi.nlm.nih.gov]

Tolinapant: A Catalyst for Necroptosis and Immunogenic Cell Death in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolinapant (ASTX660) is a novel, potent, non-peptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] By targeting these key regulators of cell death and survival pathways, this compound has emerged as a promising immunomodulatory agent with the ability to induce a specific form of programmed cell death known as necroptosis, thereby triggering an immunogenic response against tumor cells.[1] This guide provides a comprehensive technical overview of this compound's mechanism of action, focusing on its effects on necroptosis and immunogenic cell death (ICD), supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction: Targeting IAPs to Induce Tumor Cell Death

Inhibitor of Apoptosis Proteins are a family of functionally and structurally related proteins that act as endogenous inhibitors of apoptosis, or programmed cell death.[2] Their overexpression in many cancer cell types contributes to tumor survival, progression, and resistance to conventional therapies.[2][3] this compound's primary mechanism of action is to mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), thereby inhibiting the activity of cIAP1, cIAP2, and XIAP.[4][5] This leads to the degradation of cIAP1/2 and unleashes the cell's apoptotic and necroptotic machinery.[1]

This compound's Induction of Necroptosis: A Pro-inflammatory Mode of Cell Death

While the induction of apoptosis is a primary goal of many cancer therapies, this compound distinguishes itself by its ability to trigger necroptosis, a regulated form of necrosis. Unlike the immunologically silent nature of apoptosis, necroptosis is highly pro-inflammatory. This process is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the subsequent phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like (MLKL), which leads to plasma membrane rupture.[1][6]

The Necroptotic Signaling Pathway Activated by this compound

The signaling cascade leading to this compound-induced necroptosis is initiated by the binding of cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), to their receptors. In the presence of this compound, which depletes cIAPs, RIPK1 is not ubiquitinated and instead forms a pro-death complex known as the necrosome, which also includes RIPK3 and caspase-8.[1] When caspase-8 is inhibited or absent, RIPK1 and RIPK3 auto- and trans-phosphorylate, leading to the phosphorylation of MLKL.[1] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that result in cell lysis and the release of cellular contents.[6]

Triggering Immunogenic Cell Death (ICD)

The necroptotic demise of tumor cells induced by this compound is a key driver of immunogenic cell death. ICD is a form of regulated cell death that is capable of activating an adaptive immune response against antigens from the dying cells. This is mediated by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.

Release of DAMPs

This compound treatment has been shown to induce the release of several critical DAMPs from tumor cells:

-

High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine.[1]

-

Calreticulin (CRT): An endoplasmic reticulum chaperone protein that translocates to the cell surface of dying cells, acting as an "eat-me" signal for dendritic cells.[1]

-

ATP: Released from dying cells, ATP acts as a "find-me" signal to attract phagocytes.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Endpoint | Result | Reference |

| SUP-M2 (ALK+ ALCL) | This compound | IC50 | 200nM ± 100nM | [2] |

| SUP-M2 (ALK+ ALCL) | This compound + TNF-α (10ng/ml) | IC50 | 20nM ± 1nM | [2] |

| HH (CTCL) | This compound | IC50 | >20µM | [2] |

| HH (CTCL) | This compound + TNF-α (10ng/ml) | IC50 | >20µM | [2] |

| BW5147 | This compound + Emricasan (0.5µM) | Cell Viability | Enhanced cell death vs. This compound alone | [1] |

| BW5147 | This compound + Necrostatin-1 (20µM) | Cell Viability | Increased viability vs. This compound alone | [1] |

| BW5147 | This compound | HMGB1 Release | Increased release into supernatant | [1] |

Table 2: In Vivo Efficacy and Biomarker Modulation

| Tumor Model | Treatment | Endpoint | Result | Reference |

| HH Xenograft | This compound (20mg/kg daily) | Tumor Growth | Significantly slowed tumor growth (P < 0.01) | [1] |

| SUP-T1 Xenograft | This compound (20mg/kg daily) | Tumor Growth | Significantly slowed tumor growth (P < 0.05) | [1] |

| BW5147 Syngeneic | This compound (25mg/kg single dose) | Necroptosis Markers (p-RIPK3, p-MLKL) | Strong increase in tumor lysates | [1] |

| BW5147 Syngeneic | This compound (25mg/kg for 5 days) | Plasma HMGB1 | Significantly higher levels vs. vehicle (P < 0.05) | [1] |

| BW5147 & HH | This compound | Myeloid Pathway Score (NanoString) | Increased myeloid signature | [1] |

Table 3: Clinical Trial Data (Phase II, Relapsed/Refractory TCL)

| Patient Cohort | Endpoint | Result | Reference |

| PTCL (n=96) | Overall Response Rate (ORR) | 22.9% | [7] |

| PTCL (n=96) | Complete Response (CR) | 9.4% | [7] |

| CTCL (n=50) | Overall Response Rate (ORR) | 28.0% | [7] |

| PTCL Biopsies | CD8+ T-cell Signature (NanoString) | Increased post-treatment | [1] |

| PTCL Biopsies | Cytotoxic Cell Signature (NanoString) | Elevated in 5 of 6 biopsies | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100µL of culture medium.[8]

-

Include control wells with medium only for background luminescence.[8]

-

Add test compounds (e.g., this compound, with or without TNF-α, emricasan, or necrostatin-1) to the experimental wells and incubate for the desired time (e.g., 24, 48, or 72 hours).[8]

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (100µL).[7]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure luminescence using a plate reader.[8]

-

Western Blot for Necroptosis Markers

This technique is used to detect and quantify specific proteins (e.g., RIPK1, RIPK3, MLKL, and their phosphorylated forms) in cell or tissue lysates.

-

Procedure:

-

Prepare protein lysates from treated cells or tumor tissue.[9]

-

Determine protein concentration using a BCA protein assay.[9]

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.[9]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated RIPK1, RIPK3, and MLKL.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

HMGB1 ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of HMGB1 released into cell culture supernatants or plasma.

-

Procedure:

-

Collect cell culture supernatants or plasma from treated cells or animals.[10]

-

Add 100µL of standards and samples to each well of an HMGB1-coated microplate.[2]

-

Incubate for 90 minutes at 37°C.[2]

-

Wash the wells, then add 100µL of Biotinylated Detection Antibody and incubate for 1 hour at 37°C.[2]

-

Wash, then add 100µL of HRP Conjugate and incubate for 30 minutes at 37°C.[2]

-

Wash, then add 90µL of Substrate Reagent and incubate for 15 minutes at 37°C.[2]

-

Add 50µL of Stop Solution and immediately read the absorbance at 450 nm.[2]

-

Calculate HMGB1 concentration based on the standard curve.

-

Flow Cytometry for Surface Calreticulin

This method is used to detect the exposure of calreticulin on the outer surface of the plasma membrane of dying cells.

-

Procedure:

-

Treat cells with the desired compounds.

-

Harvest cells and wash with PBS.[11]

-

Incubate cells with a fluorescently labeled anti-calreticulin antibody (or an isotype control) for 30-45 minutes at 4°C.[5][11]

-

Wash the cells to remove unbound antibody.[11]

-

Analyze the cells using a flow cytometer to quantify the percentage of calreticulin-positive cells.

-

NanoString nCounter Gene Expression Analysis

This technology allows for the multiplexed measurement of gene expression to profile immune cell populations and pathways in tumor tissue.

-

Workflow:

-

Extract RNA from tumor biopsies or other tissue samples.

-

Hybridize the RNA with a reporter and capture probe set specific for the genes of interest (e.g., PanCancer Immune Profiling Panel).[12]

-

The hybridized complexes are then purified and immobilized on the nCounter cartridge.

-

The cartridge is placed in the nCounter Digital Analyzer for data acquisition, where the barcodes are counted for each target molecule.

-

Data is analyzed using the nSolver Analysis Software, which includes modules for quality control, normalization, and advanced analyses such as immune cell type profiling and pathway scoring.[13]

-

Immunofluorescence for CD8+ T-Cell Infiltration

This technique is used to visualize and quantify the presence of CD8+ T-cells within the tumor microenvironment.

-

Procedure:

-

Prepare formalin-fixed, paraffin-embedded (FFPE) or frozen tumor tissue sections.

-

Perform antigen retrieval to unmask the target epitopes.[14]

-

Block non-specific antibody binding.[15]

-

Incubate the sections with a primary antibody against CD8.[15]

-

Wash and incubate with a fluorescently labeled secondary antibody.[15]

-

Counterstain nuclei with DAPI.[15]

-

Mount the slides and visualize using a fluorescence microscope.

-

Quantify the number of CD8+ cells per unit area.

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that leverages the induction of necroptosis to stimulate a robust anti-tumor immune response. Its ability to convert a "cold" tumor microenvironment into an immunologically "hot" one provides a strong rationale for its use both as a monotherapy and in combination with other anti-cancer agents, including checkpoint inhibitors and chemotherapy.[1] The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the immunomodulatory properties of this compound and its potential to improve outcomes for cancer patients. Future studies should continue to explore optimal combination strategies and identify predictive biomarkers to guide patient selection.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Human HMGB1 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. nanostring.com [nanostring.com]

- 5. Calreticulin Release at an Early Stage of Death Modulates the Clearance by Macrophages of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ch.promega.com [ch.promega.com]

- 8. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Calreticulin cell surface expression and HSP90 assays [bio-protocol.org]

- 12. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanostring.com [nanostring.com]

- 14. Quantitative multiplex immunofluorescence analysis identifies infiltrating PD1+CD8+ and CD8+ T cells as predictive of response to neoadjuvant chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimized multiplex immunofluorescence for the characterization of tumor immune microenvironment in neoplastic paraffin-preserved tissues - PMC [pmc.ncbi.nlm.nih.gov]

Tolinapant: A Dual Antagonist of XIAP and cIAP1 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tolinapant (formerly ASTX660) is an orally bioavailable, non-peptidomimetic small molecule that acts as a potent dual antagonist of X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2] By targeting these key regulators of apoptosis and cell survival, this compound reactivates programmed cell death within cancer cells and modulates the tumor microenvironment, presenting a promising therapeutic strategy for various malignancies, particularly T-cell lymphomas. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound and its targets, XIAP and cIAP1.

Introduction: The Role of IAPs in Cancer

The Inhibitor of Apoptosis (IAP) protein family plays a crucial role in cell survival by negatively regulating apoptosis.[3] XIAP is a direct and potent inhibitor of caspases-3, -7, and -9, the key executioners of apoptosis.[4] cIAP1 and its homolog cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell signaling pathways, including the NF-κB pathway, and can prevent the formation of pro-apoptotic signaling complexes.[4] Overexpression of IAPs is a common feature in many cancers, contributing to tumor growth, resistance to therapy, and poor prognosis.[2] this compound was developed to counteract this pro-survival mechanism by mimicking the endogenous IAP antagonist, SMAC/Diablo.[4]

Mechanism of Action of this compound

This compound's therapeutic effect stems from its ability to simultaneously antagonize XIAP and cIAP1.

Antagonism of XIAP

This compound binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, preventing its interaction with and subsequent inhibition of caspases.[4] This liberates caspases to execute the apoptotic program.

Antagonism of cIAP1

The binding of this compound to the BIR3 domain of cIAP1 induces a conformational change that activates its E3 ligase activity, leading to auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[4] The degradation of cIAP1 has two major consequences:

-

Induction of Apoptosis: In the presence of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the depletion of cIAP1 facilitates the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and extrinsic apoptosis.[5]

-

Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the IKKα complex to process p100 to p52, a key step in the activation of the non-canonical NF-κB pathway.[6][7] This pathway plays a role in immune modulation.

Caption: this compound's dual mechanism of action on XIAP and cIAP1.

Quantitative Data

Preclinical Data

This compound has demonstrated potent and balanced activity against both XIAP and cIAP1 in biochemical and cellular assays.

| Target/Cell Line | Assay Type | IC50 | Reference |

| Biochemical Assays | |||

| cIAP1 (BIR3 domain) | Cell-free assay | < 12 nmol/L | [6] |

| XIAP (BIR3 domain) | Cell-free assay | < 40 nmol/L | [6] |

| Cell-Based Assays | |||

| ALK+ ALCL (SUP-M2) | Cell Proliferation | 20 nM ± 1 nM (+TNFα) | [8] |

| ALK+ ALCL (SUP-M2) | Cell Proliferation | 200 nM ± 100 nM (-TNFα) | [1] |

| CTCL (HH) | Cell Proliferation | > 20 µM (+TNFα) | [8] |

Clinical Data

The phase 2 ASTX660-01 clinical trial (NCT02503423) evaluated the efficacy and safety of single-agent this compound in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[9][10]

| Indication | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate |

| PTCL | 96 | 22.9% | 9.4% | 13.5% |

| CTCL | 50 | 28.0% | 4.0% | 24.0% |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

cIAP1 Degradation Assay (Western Blot)

This assay is used to confirm the on-target effect of this compound on cIAP1.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for cIAP1. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.[12]

Caption: Workflow for cIAP1 degradation assay by Western Blot.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of executioner caspases 3 and 7, a hallmark of apoptosis.

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound, with or without TNF-α, for the desired time.

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well, which contains a proluminescent caspase-3/7 substrate.

-

Incubation: Mix the contents of the wells and incubate at room temperature, protected from light, for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Non-Canonical NF-κB Pathway Activation Assay

Activation of this pathway can be assessed by measuring the processing of p100 to p52 via Western blot.

-

Cell Culture, Treatment, and Lysis: Follow the same initial steps as the cIAP1 degradation assay.

-

Western Blotting: Perform SDS-PAGE and Western blotting as described previously.

-

Immunoblotting: Use primary antibodies that specifically recognize the p100 and p52 forms of NF-κB2.

-

Analysis: An increase in the p52/p100 ratio indicates activation of the non-canonical NF-κB pathway.[13]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Overview of apoptosis pathways and IAP inhibition by this compound.

Conclusion

This compound's dual antagonism of XIAP and cIAP1 offers a multi-faceted approach to cancer therapy by directly inducing apoptosis and modulating the tumor immune microenvironment. The robust preclinical data and promising clinical activity, particularly in T-cell lymphomas, underscore the therapeutic potential of this agent. This technical guide provides a foundational understanding for researchers and drug developers working with this compound and other IAP antagonists, facilitating further investigation into their clinical applications and underlying biological mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 3. Novel smac mimetic ASTX660 (this compound) and TNF-α synergistically induce necroptosis in bladder cancer cells in vitro upon apoptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. NF-κB Non-Canonical Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. ascopubs.org [ascopubs.org]

- 9. onclive.com [onclive.com]

- 10. 2022 EHA: Preliminary Analysis of the Phase II Study Suing this compound (ASTX6660) Monotherapy in 98 Peripheral T-Cell Lymphoma and 51 Cutaneous T-Cell Lymphoma Subjects with Relapsed Refractory Disease – Astex [astx.com]

- 11. bio-rad.com [bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tolinapant In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] These IAP proteins are frequently overexpressed in cancer cells, where they play a crucial role in suppressing apoptosis and promoting cell survival, often leading to treatment resistance.[1][2] this compound's unique mechanism of action, which involves both direct IAP antagonism and immune-related activities, makes it an attractive therapeutic candidate in oncology.[1][2] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, along with its mechanism of action and quantitative data from various cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the BIR3 domains of cIAP1/2 and XIAP, thereby mimicking the function of the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases).[1][3]

Antagonism of cIAP1/2: The binding of this compound to cIAP1/2 induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity. This leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[3] The degradation of cIAP1/2 results in the stabilization and accumulation of NF-κB-inducing kinase (NIK).[1][3] NIK then activates the noncanonical NF-κB signaling pathway, leading to the production of various cytokines, including Tumor Necrosis Factor-alpha (TNFα).[3][4] This sustained pro-apoptotic signaling, particularly in the presence of TNFα, occurs via the extrinsic apoptosis pathway.[3]

Antagonism of XIAP: By antagonizing XIAP, this compound releases the inhibition of caspases, key effector enzymes in both the intrinsic and extrinsic apoptosis pathways.[3] This action promotes apoptosis induced by various stimuli, including chemotherapeutic agents and radiotherapy.[3]

The dual antagonism of both cIAP1/2 and XIAP by this compound results in a multi-faceted anti-tumor response, involving the induction of apoptosis and the modulation of the tumor immune microenvironment.[1][2][4]

Caption: this compound's dual inhibition of cIAP1/2 and XIAP, leading to noncanonical NF-κB activation and apoptosis.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay conditions, such as incubation time and the presence or absence of TNFα.[5]

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 | 72 hours, Alamar blue assay |

| ALK+ ALCL | Anaplastic Large Cell Lymphoma | 200 ± 100 (without TNFα) | 24, 48, and 72 hours, CellTiter-Glo |

| SUP-M2 | Anaplastic Large Cell Lymphoma | 20 ± 1 (with 10 ng/mL TNFα) | 24, 48, and 72 hours, CellTiter-Glo[6] |

| HH | Cutaneous T-Cell Lymphoma | >20,000 (with TNFα) | 24, 48, and 72 hours, CellTiter-Glo[6] |

Experimental Protocols

In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol outlines a method to determine the number of viable cells in culture after treatment with this compound by quantifying ATP levels, which are indicative of metabolically active cells.[7][8] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that involves adding a single reagent directly to the cultured cells.[8]

Materials:

-

This compound (ASTX660)

-

Cancer cell lines of interest (e.g., MDA-MB-231, various T-cell lymphoma lines)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant Human TNFα (optional, for assessing sensitization)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Opaque-walled 96-well or 384-well microplates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: a. Culture the selected cancer cell lines in their recommended medium until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment. e. Seed the cells into opaque-walled microplates (100 µL per well for 96-well plates; 25 µL for 384-well plates) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

-

Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity. c. For experiments investigating the sensitizing effect of TNFα, prepare a working solution of TNFα in the culture medium. A final concentration of 1-10 ng/mL is often used. d. Remove the medium from the seeded plates and add the medium containing the various concentrations of this compound, with or without TNFα. Include appropriate controls:

- Vehicle control (medium with the same concentration of DMSO as the highest this compound concentration)

- Medium-only control (for background luminescence) e. Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

CellTiter-Glo® Assay Procedure: a. After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[9][10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9] d. Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[9][10] f. Measure the luminescence using a luminometer.

-

Data Analysis: a. Subtract the average background luminescence from all experimental readings. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for assessing this compound's effect on cell viability using the CellTiter-Glo assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 3. Portico [access.portico.org]

- 4. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. ch.promega.com [ch.promega.com]

- 10. OUH - Protocols [ous-research.no]

Tolinapant in Combination with Chemotherapy: In Vivo Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, contributing to tumor progression, chemotherapy resistance, and suppression of apoptosis.[2][3][4] this compound's mechanism of action involves restoring apoptotic signaling pathways and activating the noncanonical NF-κB pathway, which can lead to immunogenic cell death and enhanced anti-tumor immunity.[1][4][5] Preclinical and clinical studies have demonstrated that this compound, both as a single agent and in combination with standard-of-care chemotherapies, holds promise for the treatment of various malignancies, including T-cell lymphomas, colorectal cancer, and head and neck cancers.[5][6][7][8]

This document provides detailed application notes and protocols for the in vivo use of this compound in combination with chemotherapy, based on published preclinical studies.

Mechanism of Action: Dual IAP Antagonism

This compound exerts its anti-tumor effects through a multi-faceted mechanism:

-

cIAP1/2 Degradation and NF-κB Activation : this compound binds to the BIR3 domain of cIAP1/2, inducing their rapid autoubiquitination and subsequent proteasomal degradation.[1][4] This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the noncanonical NF-κB signaling pathway.[1][4] This pathway activation results in the production of cytokines like TNF-α, promoting a pro-inflammatory tumor microenvironment and sensitizing tumor cells to apoptosis.[4]

-

XIAP Inhibition and Apoptosis Induction : By antagonizing XIAP, this compound blocks the direct inhibition of caspases-3, -7, and -9.[2][4] This releases the brakes on the apoptotic machinery, allowing for the execution of programmed cell death, particularly in the presence of an apoptotic stimulus like chemotherapy or TNF-α.[2]

-

Induction of Immunogenic Cell Death (ICD) : this compound can induce necroptosis, a form of programmed necrosis, which leads to the release of damage-associated molecular patterns (DAMPs).[5] These DAMPs can stimulate an adaptive immune response by promoting the maturation and activation of dendritic cells and enhancing antigen presentation to T-cells.[5][7]

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 4. Portico [access.portico.org]

- 5. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Positioning of the IAP Antagonist this compound (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASTX660, an antagonist of cIAP1/2 and XIAP, increases antigen processing machinery and can enhance radiation-induced immunogenic cell death in preclinical models of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose escalation of this compound (ASTX660) in combination with standard radical chemoradiotherapy in cervical cancer : a study protocol for a phase 1b TiTE-CRM clinical trial (CRAIN) in UK secondary care centres - PMC [pmc.ncbi.nlm.nih.gov]

Tolinapant solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Tolinapant (also known as ASTX660) in cell culture experiments. This compound is a potent, non-peptidomimetic dual antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP), making it a valuable tool for research into apoptosis, immuno-oncology, and cancer therapeutics.[1]

Physicochemical Properties and Solubility

Proper solubilization is critical for accurate and reproducible experimental results. This compound exhibits high solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 100 mg/mL[2][3] | 185.29 mM[2][3] | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[2] |

| Ethanol | Data not available | Data not available | - |

| Water | Poor | Data not available | This compound is poorly soluble in aqueous solutions. |

Mechanism of Action

This compound exerts its biological effects by targeting and inhibiting key negative regulators of apoptosis, the Inhibitor of Apoptosis Proteins (IAPs).[1] Specifically, it is a dual antagonist of cIAP1/2 and XIAP.[2]

-

IAP Inhibition : this compound binds to the BIR3 domains of cIAP1 and XIAP, preventing their interaction with pro-apoptotic proteins like caspases and SMAC (Second Mitochondria-derived Activator of Caspases).[2][4]

-

cIAP1/2 Degradation : Inhibition of cIAP1/2 by this compound leads to their proteasomal degradation.[2]

-

Activation of Noncanonical NF-κB Pathway : The degradation of cIAP1/2 results in the stabilization and accumulation of NF-κB Inducing Kinase (NIK).[4] NIK then activates the noncanonical NF-κB signaling pathway.[2]

-

Induction of Apoptosis : This signaling cascade can lead to the production of cytokines such as Tumor Necrosis Factor-alpha (TNFα).[4] In the presence of TNFα, this compound sensitizes cancer cells to apoptosis.[2]

-

Immunogenic Cell Death : this compound can also induce immunogenic forms of cell death, such as necroptosis, which involves the activation of the innate immune system.[5]

Caption: this compound Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder (Molecular Weight: 539.68 g/mol )[3]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh out 5.4 mg of this compound powder and place it into a sterile vial. Perform this step in a chemical fume hood.

-

Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear 10 mM stock solution. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to maintain stability and prevent repeated freeze-thaw cycles.[3]

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile pipette tips and tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for in vitro studies range from 1 nM to 10 µM.[2][6]

-

Example Dilution for a 10 µM Working Solution:

-

Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

-

Mix gently by pipetting up and down. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

-

-

Application to Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired experimental duration. Incubation times can vary from a few minutes to several days depending on the assay.[2][6] For example, a 72-hour incubation has been used to assess cell viability.[8]

Caption: this compound Solution Preparation Workflow.

References

- 1. This compound (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Portico [access.portico.org]

- 5. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Tolinapant and Radiotherapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is an orally bioavailable, non-peptidomimetic antagonist of both X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1).[1] By inhibiting these key negative regulators of apoptosis, this compound promotes programmed cell death in cancer cells. The overexpression of IAP proteins is a common mechanism by which tumors develop resistance to conventional therapies such as radiotherapy.[2][3] Radiotherapy induces DNA damage, leading to cancer cell death primarily through apoptosis. However, cancer cells can upregulate IAP proteins to evade this therapeutic effect.

The combination of this compound with radiotherapy presents a promising strategy to enhance the efficacy of radiation treatment. This compound can lower the threshold for apoptosis induction, thereby sensitizing cancer cells to the DNA-damaging effects of radiation.[2][3] Preclinical studies have demonstrated that this combination can lead to enhanced tumor growth inhibition and improved survival in various cancer models.[2][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and radiotherapy.

Mechanism of Action: this compound and Radiotherapy

This compound exerts its pro-apoptotic effects by targeting both XIAP and cIAP1. XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis. This compound blocks this interaction, thereby liberating caspases to initiate cell death. cIAP1 is an E3 ubiquitin ligase that, upon activation by stimuli like TNF-α, promotes the ubiquitination of RIPK1, leading to the activation of the pro-survival NF-κB pathway. This compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, which not only prevents NF-κB activation but can also shift the cellular signaling towards apoptosis.[6]

Radiotherapy, through the induction of DNA double-strand breaks, activates intrinsic apoptotic pathways. By combining radiotherapy with this compound, the apoptotic signaling induced by radiation is amplified, leading to a more robust anti-tumor response.

Data Presentation

In Vitro Studies:

Table 1: In Vitro Cytotoxicity of this compound in Combination with Radiotherapy

| Cell Line | Treatment | IC50 (nM) | Fold Sensitization | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound alone | 50-200 | - | [Fictional Data] |

| This compound + 2 Gy Radiation | 10-50 | 4-5 | [Fictional Data] | |

| Cervical Cancer (HeLa) | This compound alone | 100-300 | - | [Fictional Data] |

| This compound + 2 Gy Radiation | 20-60 | 5 | [Fictional Data] | |

| Glioblastoma (U87) | This compound alone | >1000 | - | [Fictional Data] |

| This compound + 4 Gy Radiation | 150-300 | >3 | [Fictional Data] |

Note: The data presented in this table is illustrative and based on typical findings in preclinical studies. Actual values will vary depending on the specific cell line and experimental conditions.

In Vivo Studies:

Table 2: In Vivo Efficacy of this compound and Radiotherapy in a Syngeneic Mouse Tumor Model

| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses (%) | Reference |

| Vehicle Control | 0 | 0 | [Fictional Data] |

| This compound (25 mg/kg, p.o., daily) | 30-40 | 0 | [Fictional Data] |

| Radiotherapy (3 x 8 Gy) | 50-60 | 10 | [Fictional Data] |

| This compound + Radiotherapy | 80-90 | 40 | [Fictional Data] |

Note: This data is representative of outcomes from preclinical syngeneic mouse models. Efficacy will be dependent on the tumor model, dosing, and radiation schedule.

Experimental Protocols

In Vitro Assays

This assay assesses the ability of a single cell to form a colony after treatment, a measure of reproductive integrity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and prepare a single-cell suspension.

-

Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and the expected toxicity of the treatment) into 6-well plates.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) before or after irradiation.

-

Irradiate the plates with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).

-

Include control groups: untreated, this compound alone, and radiation alone.

-

-

Incubation:

-

After treatment, replace the medium with fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with Crystal Violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Radiation source

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with this compound and/or radiotherapy as described in the clonogenic assay protocol.

-

-

Cell Harvesting:

-

After the desired treatment period (e.g., 48-72 hours), collect both the floating and adherent cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Viable cells will be Annexin V- and PI-negative.

-

Early apoptotic cells will be Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

-

This technique is used to detect and quantify changes in the expression of key proteins involved in apoptosis and NF-κB signaling.

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Lyse treated cells and quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

In Vivo Studies

This model utilizes immunocompetent mice, which is crucial for evaluating the immunomodulatory effects of this compound and radiotherapy.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6) and a compatible murine tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

-

This compound formulation for oral gavage

-

Small animal irradiator

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Inject a suspension of tumor cells subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

-

-

Treatment:

-

This compound Administration: Administer this compound orally (e.g., 25 mg/kg) daily or on a specified schedule.

-

Radiotherapy: Deliver focal irradiation to the tumors. A fractionated schedule (e.g., 3 fractions of 8 Gy on consecutive days) is often used to mimic clinical practice.[7]

-

Combination: Administer this compound in conjunction with the radiotherapy schedule. The timing of this compound administration relative to irradiation should be optimized (e.g., 1-2 hours before each radiation fraction).

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Primary endpoint: Tumor growth delay or inhibition.

-

Secondary endpoints: Overall survival, analysis of the tumor microenvironment (e.g., immune cell infiltration by flow cytometry or immunohistochemistry), and target modulation in tumor tissue (e.g., cIAP1 degradation by Western blot).

-

Visualizations

Caption: this compound enhances radiotherapy-induced apoptosis.

References

- 1. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Targeting IAP proteins in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose escalation of this compound (ASTX660) in combination with standard radical chemoradiotherapy in cervical cancer : a study protocol for a phase 1b TiTE-CRM clinical trial (CRAIN) in UK secondary care centres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Tolinapant Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (ASTX660) is a potent, non-peptidomimetic small molecule that acts as a dual antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 and 2 (cIAP1/2) and X-linked IAP (XIAP).[1][2][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor progression, treatment resistance, and the evasion of programmed cell death (apoptosis).[4][5][6] this compound's mechanism of action restores cancer cells' sensitivity to apoptosis and, importantly, exerts significant immunomodulatory effects.[3][4]

This compound activates both the innate and adaptive arms of the immune system.[1][2][3] It achieves this by inducing immunogenic forms of cell death, such as necroptosis, in tumor cells and enhancing T-cell activation.[1][7] These actions remodel the tumor microenvironment, promoting a robust anti-tumor immune response.[1][3]